3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a unique combination of benzodioxole, oxadiazole, and tetrahydroquinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzodioxole moiety through the reaction of catechol with dihalomethanes in the presence of a base and a phase-transfer catalyst . The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids . The final step involves the condensation of the intermediate products to form the tetrahydroquinazoline core under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with cytochrome P450 enzymes, affecting drug metabolism . The oxadiazole ring can bind to specific receptors, modulating their activity . The tetrahydroquinazoline core can inhibit certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 1-(1,3-Benzodioxol-5-yl)ethanol
Uniqueness
3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its combination of benzodioxole, oxadiazole, and tetrahydroquinazoline moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H20N4O5 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c1-14-3-5-17(9-15(14)2)23-28-24(35-29-23)18-6-7-19-20(11-18)27-26(32)30(25(19)31)12-16-4-8-21-22(10-16)34-13-33-21/h3-11H,12-13H2,1-2H3,(H,27,32) |
InChI Key |
BMVVRLUKAKXBEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6)C |
Origin of Product |
United States |
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